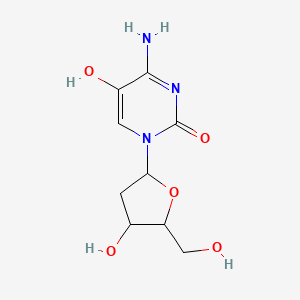5-Hydroxy-deoxycytidine
CAS No.:
Cat. No.: VC18912364
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13N3O5 |
|---|---|
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | 4-amino-5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16) |
| Standard InChI Key | CKZJTNZSBMVFSU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
5-Hydroxy-2'-deoxycytidine is characterized by the addition of a hydroxyl group (-OH) at the 5-position of the cytosine base (Figure 1). This modification alters the electronic distribution of the pyrimidine ring, destabilizing the canonical amino tautomer and promoting the formation of rare imino tautomers under physiological conditions . The imino form facilitates non-Watson-Crick base pairing, notably with adenine, which underlies its mutagenic potential .
The sugar moiety remains a 2'-deoxyribose, preserving the DNA backbone's integrity while introducing local helical distortions. Nuclear magnetic resonance (NMR) studies reveal that 5-OHdC induces significant destabilization in duplex DNA, with a free energy penalty () of approximately compared to unmodified cytidine . This destabilization arises from reduced base stacking and altered hydrogen-bonding dynamics.
Tautomeric Equilibrium
UV resonance Raman spectroscopy has quantified the imino tautomer population of 5-OHdC at ≈0.1% under neutral pH and 65°C, a frequency consistent with its high mutagenic enhancement . The equilibrium between amino and imino forms is pH-dependent, with the latter becoming more prevalent under alkaline conditions. This tautomerism is critical for understanding replication errors, as DNA polymerases may misread the imino form as thymine, leading to C→T transitions .
Biosynthesis and Occurrence in Biological Systems
Oxidative Formation Pathways
5-OHdC arises primarily through hydroxyl radical () attack on the 5,6-double bond of deoxycytidine, followed by hydration (Figure 2). Alternative pathways include the dehydration of 5,6-dihydroxy-5,6-dihydro-2'-deoxycytidine (dCg), a primary oxidation intermediate . Environmental and endogenous factors such as ionizing radiation, UV light, and Fenton reactions (Fe²⁺/Cu²⁺ + H₂O₂) accelerate its formation .
Tissue-Specific Steady-State Levels
Quantitative analyses using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) have measured 5-OHdC levels in mammalian tissues :
| Tissue | 5-OHdC (fmol/μg DNA) |
|---|---|
| Liver | 10 |
| Kidney | 10 |
| Brain | 22 |
| Spleen | 8 |
Notably, brain tissue exhibits the highest 5-OHdC burden, correlating with its high metabolic rate and susceptibility to oxidative stress . These levels increase exponentially under pro-oxidant conditions, such as inflammation or exposure to carcinogens.
Detection and Analytical Methodologies
Chromatographic Techniques
Reversed-phase HPLC-ECD remains the gold standard for 5-OHdC quantification, offering sensitivity down to 50 fmol and selectivity across a 0–0.2 V potential range . Coupling with mass spectrometry (LC-MS/MS) enhances specificity, enabling differentiation from structurally similar lesions like 8-oxo-2'-deoxyguanosine (8-oxo-dG).
Spectroscopic Approaches
UV resonance Raman spectroscopy has been instrumental in identifying 5-OHdC's tautomeric states. A marker band at ≈1650 cm⁻¹ corresponds to the imino tautomer's carbonyl stretch, providing a direct measure of its population in DNA . Circular dichroism (CD) spectra further confirm that 5-OHdC-containing duplexes retain B-form geometry but exhibit reduced ellipticity at 275 nm, indicative of base unstacking .
Enzymatic Repair Mechanisms
DNA Glycosylases
Escherichia coli endonuclease III (Endo III) and formamidopyrimidine DNA glycosylase (FPG) are primary repair enzymes for 5-OHdC, excising the lesion via N-glycosylase activity followed by β- or β,δ-elimination (Table 1) .
| Enzyme | Activity on 5-OHdC | (min⁻¹) | (μM) |
|---|---|---|---|
| Endonuclease III | N-glycosylase/β-elimination | 2.1 ± 0.3 | 0.8 ± 0.1 |
| FPG | N-glycosylase/β,δ-elimination | 0.9 ± 0.2 | 1.5 ± 0.3 |
| Uracil DNA Glycosylase | Inactive | — | — |
Endo III exhibits higher catalytic efficiency () than FPG () . Uracil DNA glycosylase, despite its specificity for deaminated cytosine (uracil), shows no activity toward 5-OHdC, underscoring the lesion's unique recognition requirements .
Repair in Eukaryotic Systems
Homologs of Endo III, such as human NTHL1, share similar repair mechanisms but with reduced efficiency. Knockout studies in murine models reveal that NTHL1-deficient cells accumulate 5-OHdC at rates 3-fold higher than wild-type, linking this lesion to age-related genomic instability .
Mutagenic Consequences and Biological Implications
Replication Errors
During DNA synthesis, 5-OHdC’s imino tautomer pairs preferentially with adenine, inducing C→T transitions at frequencies 10²-fold above spontaneous mutation rates . In vitro primer extension assays demonstrate that replicative polymerases like Pol δ incorporate thymine opposite 5-OHdC with 5-fold higher efficiency than cytosine . Error-prone translesion polymerases (e.g., Pol η) exhibit greater fidelity but still misincorporate nucleotides at rates sufficient to drive carcinogenesis.
Association with Disease
Elevated 5-OHdC levels are documented in malignancies of the lung, liver, and colon, often correlating with TP53 mutations . In neurodegenerative disorders like Alzheimer’s disease, 5-OHdC accumulation in mitochondrial DNA exacerbates neuronal apoptosis, highlighting its dual role in cancer and aging .
Research Applications and Synthetic Approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume